2,3,5,6-Tetrafluorophenyl 3-(tributylstannyl)benzoate
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Overview
Description
2,3,5,6-Tetrafluorophenyl 3-(tributylstannyl)benzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity. This compound features a tetrafluorophenyl group and a tributylstannyl group attached to a benzoate moiety, making it a versatile intermediate in organic synthesis and a valuable tool in radiolabeling and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluorophenyl 3-(tributylstannyl)benzoate typically involves the reaction of 2,3,5,6-tetrafluorophenol with 3-(tributylstannyl)benzoic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate ester formation . The reaction conditions generally include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluorophenyl 3-(tributylstannyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.
Oxidation and Reduction: The benzoate moiety can undergo oxidation to form carboxylic acids or reduction to yield alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
Cross-Coupling Products: Various substituted benzoates.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
2,3,5,6-Tetrafluorophenyl 3-(tributylstannyl)benzoate has several applications in scientific research:
Radiolabeling: Used as a precursor in the synthesis of radiolabeled compounds for imaging and therapeutic purposes.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Bioconjugation: Utilized in the conjugation of biomolecules for various biochemical assays and studies.
Material Science: Employed in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluorophenyl 3-(tributylstannyl)benzoate primarily involves its reactivity in cross-coupling reactions. The tributylstannyl group acts as a leaving group, facilitating the formation of new carbon-carbon bonds in the presence of a palladium catalyst. This compound can also interact with various molecular targets through its functional groups, enabling its use in bioconjugation and radiolabeling .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorophenyl 3-(nodo-carboranyl) propionate: Another compound with a tetrafluorophenyl group, used in bioconjugation and radiolabeling.
N-Succinimidyl-3-(tri-n-butylstannyl)benzoate: Similar structure with a succinimidyl group, used in protein labeling.
Uniqueness
2,3,5,6-Tetrafluorophenyl 3-(tributylstannyl)benzoate is unique due to its combination of a tetrafluorophenyl group and a tributylstannyl group, which provides distinct reactivity and versatility in various chemical reactions and applications. Its stability and efficiency in radiolabeling make it particularly valuable in scientific research .
Properties
CAS No. |
663622-12-6 |
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Molecular Formula |
C25H32F4O2Sn |
Molecular Weight |
559.2 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-tributylstannylbenzoate |
InChI |
InChI=1S/C13H5F4O2.3C4H9.Sn/c14-8-6-9(15)11(17)12(10(8)16)19-13(18)7-4-2-1-3-5-7;3*1-3-4-2;/h1-2,4-6H;3*1,3-4H2,2H3; |
InChI Key |
XDDFBBDTMIDKBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(=O)OC2=C(C(=CC(=C2F)F)F)F |
Origin of Product |
United States |
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